molecular formula C17H11BrN2O2 B5606863 9-bromo-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one

9-bromo-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one

Cat. No. B5606863
M. Wt: 355.2 g/mol
InChI Key: DJMHJHDYEXNPEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves regiospecific reactions and strategic cyclization processes. For example, Alonso et al. (2020) detailed the regiospecific synthesis of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones through the reaction of 2,3-diaminopyridines with ethyl aroylacetates, showcasing the complexity and precision required in synthesizing these compounds (Alonso et al., 2020).

Molecular Structure Analysis

The structural analysis of these compounds reveals intricate molecular configurations, as demonstrated by X-ray crystallography and NMR spectroscopy. The study by Alonso et al. (2020) also provided insights into the molecular structure of 1-methyl-4-phenyl-3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-one, highlighting the nonplanar nature and torsional effects within the molecule.

Chemical Reactions and Properties

Chemical reactions involving these compounds can exhibit regioselectivity and diverse reactivity profiles. Gorringe et al. (1969) discussed the bromination of 2,3-dihydro-1H-1,4-diazepines at the 6-position, revealing the compounds' reactivity towards halogenation and nucleophilic substitution (Gorringe et al., 1969).

Scientific Research Applications

Radiolabeling and Biological Evaluation

The compound has been used as a scaffold in the synthesis and radiolabeling of PET P2X4 receptor radioligands. These radioligands have potential applications in the treatment and PET imaging of neuroinflammation and brain diseases such as Alzheimer's disease. Radiolabeled 5-BDBD analogs show similar biological activity to their parent compound, indicating their potential for use in diagnostic imaging (Wang et al., 2017).

Synthesis of Novel Ring-Systems

The compound has been used in the reaction with bromoacetyl bromide and subsequent cyclization, leading to the creation of a new ring-system, providing a base for further chemical investigations and potential applications in drug design and other fields (Ashby & Ramage, 1979).

Structural Analysis and Affinity towards CNS Receptors

The compound has been involved in studies related to the synthesis of 3-arylidene and 3-hetarylidene-1,2-dihydro-3H-1,4-benzodiazepin-2-ones and their affinity toward central nervous system benzodiazepine receptors. These studies contribute to the understanding of the structural requirements for receptor affinity and open avenues for the development of new therapeutic agents (Pavlovsky et al., 2007).

Synthesis of Regiospecific Structures and Structural Effects

Research has been conducted on the regiospecific synthesis and structural studies of various related compounds. These studies provide insights into the conformational dynamics and structural effects of the molecule, contributing to the field of medicinal chemistry and material sciences (Núñez Alonso et al., 2020).

Mechanism of Action

Benzodiazepines work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Safety and Hazards

Benzodiazepines are generally safe for short-term use, but they can cause side effects such as drowsiness, dizziness, and dependence with long-term use .

properties

IUPAC Name

9-bromo-5-phenyl-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2O2/c18-11-6-7-13-12(8-11)16-17(22-13)15(19-9-14(21)20-16)10-4-2-1-3-5-10/h1-8H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMHJHDYEXNPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C(=N1)C3=CC=CC=C3)OC4=C2C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-bromo-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one
Reactant of Route 2
Reactant of Route 2
9-bromo-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one
Reactant of Route 3
9-bromo-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one
Reactant of Route 4
9-bromo-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one
Reactant of Route 5
9-bromo-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one
Reactant of Route 6
9-bromo-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one

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